molecular formula C7H7BBrF3KNO2 B8209088 Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

Cat. No.: B8209088
M. Wt: 323.95 g/mol
InChI Key: VLARMKCMJLKOAO-UHFFFAOYSA-N
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Description

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C7H7BBrF3NO2K. It is a solid substance that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions. One common method involves the hydroboration of 5-Bromo-2,6-dimethoxypyridine with dichloroborane, followed by treatment with potassium hydrogen difluoride . This method provides a high yield of the desired product and is relatively straightforward.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydroboration reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or potassium acetate.

Major Products Formed

Scientific Research Applications

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-Bromo-2,6-dimethoxypyridine-3-boronic acid
  • Potassium 5-Bromo-2,6-dimethoxypyridine-3-pinacolborane

Uniqueness

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron reagents. This makes it particularly useful in coupling reactions where high yields and selectivity are desired .

Properties

IUPAC Name

potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARMKCMJLKOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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